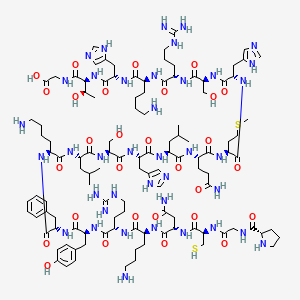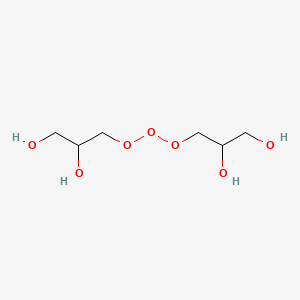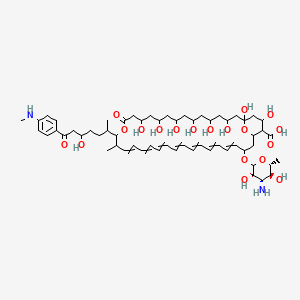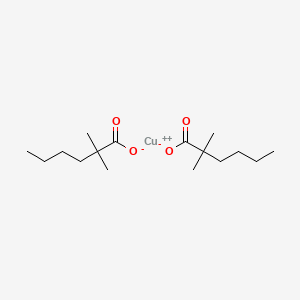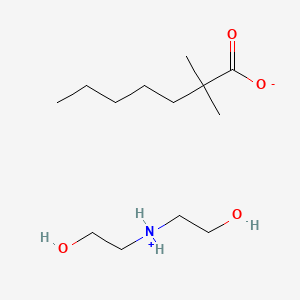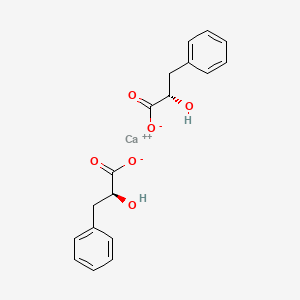
Calcium bis((S)-3-phenyllactate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis((S)-3-phenyllactate) is a coordination compound where calcium ions are chelated by two molecules of (S)-3-phenyllactic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis((S)-3-phenyllactate) typically involves the reaction of calcium salts, such as calcium chloride or calcium nitrate, with (S)-3-phenyllactic acid in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of Calcium bis((S)-3-phenyllactate) can be scaled up by using large reactors and continuous stirring to ensure complete reaction. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Calcium bis((S)-3-phenyllactate) can undergo various chemical reactions, including:
Oxidation: The phenyl group in the (S)-3-phenyllactic acid can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halides and sulfonates, can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted phenyl lactates with different functional groups.
Scientific Research Applications
Calcium bis((S)-3-phenyllactate) has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential role in calcium signaling and regulation.
Medicine: Investigated for its potential use in drug delivery systems and as a calcium supplement.
Industry: Used in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Calcium bis((S)-3-phenyllactate) involves its ability to chelate calcium ions, which can influence various biochemical pathways. The compound can interact with calcium channels and transporters, affecting calcium homeostasis in cells. This interaction can modulate various cellular processes, including muscle contraction, neurotransmission, and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Calcium lactate: A simpler compound with similar calcium-chelating properties but lacks the chiral center.
Calcium gluconate: Another calcium salt used in medicine, but with different chemical properties and applications.
Calcium citrate: Commonly used as a dietary supplement, with different solubility and bioavailability compared to Calcium bis((S)-3-phenyllactate).
Uniqueness
Calcium bis((S)-3-phenyllactate) is unique due to its chiral nature, which can impart specific biological activities and interactions. Its ability to form stable complexes with calcium ions makes it valuable in various applications, particularly in asymmetric synthesis and as a potential therapeutic agent.
Properties
CAS No. |
57618-26-5 |
|---|---|
Molecular Formula |
C18H18CaO6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
calcium;(2S)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/2C9H10O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5,8,10H,6H2,(H,11,12);/q;;+2/p-2/t2*8-;/m00./s1 |
InChI Key |
OLPHGSKFJSNPOA-QXGOIDDHSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])O.[Ca+2] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O.C1=CC=C(C=C1)CC(C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



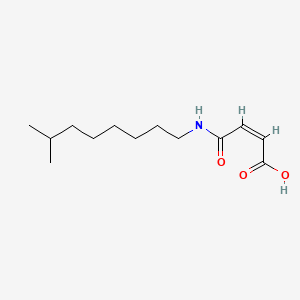
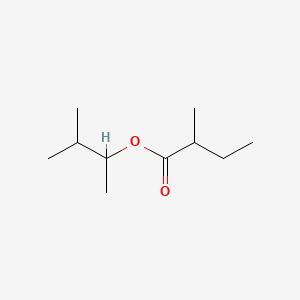

![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)
